molecular formula C16H16N4O4S B2541815 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034509-67-4

3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2541815
CAS No.: 2034509-67-4
M. Wt: 360.39
InChI Key: IHOQOJNDZWGMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 2034509-67-4) is a high-purity chemical reagent for research purposes. With a molecular formula of C16H16N4O4S and a molecular weight of 360.39 g/mol, this compound features a unique structure integrating a benzene sulfonamide group, a 1,2,4-oxadiazole ring, and a 1-methylpyrrole moiety . This specific architecture is of significant interest in medicinal chemistry, particularly in neuroscience. Compounds with similar structural features, such as the benzenesulfonamide group linked to a nitrogen-containing heterocycle, have been identified and characterized as potent positive allosteric modulators (PAMs) of neuronal receptors, including the α7 neuronal acetylcholine receptor (nAChR) and metabotropic glutamate receptors (mGluRs) . Research into such analogs suggests potential applications for investigating cognitive function and treatments for nervous system disorders. Furthermore, structurally related sulfonamide-substituted tetrahydropyridine derivatives have demonstrated moderate immunomodulating effects in scientific studies. These compounds were effective in attenuating inflammatory mediators, such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS) protein expression, in lipopolysaccharide (LPS)-activated murine microglial cells . This indicates a valuable research application for studying neuroinflammation, which is a key factor in neurodegenerative diseases. The compound is offered with the guarantee of high quality and is intended solely for laboratory research. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-acetyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-11(21)12-5-3-6-13(9-12)25(22,23)17-10-15-18-16(19-24-15)14-7-4-8-20(14)2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOQOJNDZWGMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, emphasizing its therapeutic potential based on diverse research findings.

Synthesis

The synthesis of 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 1-methylpyrrole with an appropriate sulfonamide precursor and an oxadiazole moiety. The detailed synthetic pathway can be summarized as follows:

  • Formation of the Oxadiazole Ring : The initial step involves the condensation of 1-methylpyrrole with appropriate reagents to form the oxadiazole structure.
  • Acetylation : The resulting oxadiazole is then acetylated to introduce the acetyl group.
  • Sulfonamide Formation : Finally, the sulfonamide group is introduced through reaction with benzenesulfonyl chloride.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its anti-inflammatory, anti-microbial, and anti-cancer properties.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to benzenesulfonamides have been shown to inhibit carrageenan-induced edema in rat models, demonstrating a reduction in paw swelling by up to 94% at certain dosages . This suggests that the compound may possess similar anti-inflammatory properties.

Anti-microbial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. A study highlighted that related benzenesulfonamides demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL . The specific activity of 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide against these pathogens remains to be elucidated but is anticipated based on structural similarities.

Anti-cancer Potential

Preliminary studies suggest that compounds featuring similar structural motifs may exhibit cytotoxic effects against cancer cell lines. For example, a related thiazole-based compound displayed significant activity against Jurkat and A-431 cells . The proposed mechanism involves interaction with cellular proteins through hydrophobic contacts and hydrogen bonding, which may also apply to the target compound.

The mechanism by which 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its biological effects could involve:

  • Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways .
  • Disruption of Microbial Cell Walls : The antimicrobial action may stem from interference with bacterial cell wall synthesis or function.
  • Induction of Apoptosis in Cancer Cells : The cytotoxic effects could be mediated through apoptosis pathways activated by interaction with specific cellular targets.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Anti-inflammatory Effects : In a controlled experiment using isolated rat hearts, a sulfonamide derivative was shown to significantly alter perfusion pressure when administered at nanomolar concentrations .
  • Microbial Resistance Analysis : An investigation into the resistance patterns exhibited by bacteria towards sulfonamides revealed that certain structural modifications could enhance efficacy against resistant strains .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity :
Recent studies have indicated that compounds containing benzenesulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. The incorporation of oxadiazole rings has been shown to enhance the anticancer activity of these compounds by improving their interaction with biological targets .

Antimicrobial Properties :
Benzenesulfonamide derivatives are known for their antimicrobial activities. The sulfonamide group is crucial in inhibiting bacterial growth by interfering with folate synthesis. The specific compound may exhibit similar properties due to the structural features provided by the oxadiazole and pyrrole components, which can enhance its binding affinity to bacterial enzymes .

Antimalarial Potential :
The design of new antimalarial agents has been a focus in medicinal chemistry. Compounds similar to 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide have been investigated for their ability to inhibit dihydropteroate synthase, a key enzyme in the malaria parasite's folate synthesis pathway. This suggests that the compound could serve as a lead for developing new antimalarial drugs .

Case Study 1: Anticancer Evaluation

A study conducted on novel benzenesulfonamide derivatives demonstrated that compounds similar to 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exhibited promising anticancer activity against various cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Activity

In another investigation, a series of benzenesulfonamides were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the benzenesulfonamide framework significantly improved antibacterial activity. This suggests that similar modifications could enhance the effectiveness of 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide against microbial pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: MC1568 (HDAC Inhibitor)

MC1568 : 3-[5-(3-(3-Fluorophenyl)−3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide

  • Key Features :
    • Shares the 1-methyl-1H-pyrrol-2-yl and oxadiazole motifs with the target compound.
    • Contains a hydroxamic acid group (N-hydroxy) critical for HDAC inhibition .
  • Comparison :
    • The target compound replaces the hydroxamic acid with a benzenesulfonamide group, which may reduce HDAC affinity but improve metabolic stability.
    • The 3-acetyl group in the target compound could alter steric interactions compared to MC1568’s fluorophenyl-oxopropenyl chain.

Structural Analog: BG15830 (Carboxamide Derivative)

BG15830 : N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-oxo-3,4-dihydrophthalazine-1-carboxamide

  • Key Features :
    • Shares the 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl backbone.
    • Substituted with a phthalazine-carboxamide group instead of benzenesulfonamide .
  • Comparison :
    • The carboxamide in BG15830 may engage in hydrogen bonding distinct from the sulfonamide’s electrostatic interactions.
    • Molecular weight: BG15830 (350.33 g/mol) vs. target compound (estimated 407.42 g/mol with C₁₇H₁₇N₅O₄S), suggesting differences in solubility and bioavailability.

General Structural Trends

  • Oxadiazole-Pyrrole Motif : Common in both HDAC inhibitors (e.g., MC1568) and carboxamide derivatives (e.g., BG15830), this motif likely contributes to π-π stacking or hydrophobic interactions in target binding.
  • Substituent Effects: Hydroxamic acid (MC1568): High HDAC affinity but prone to hydrolysis. Carboxamide (BG15830): May favor kinase or protease inhibition due to hydrogen-bonding capacity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Targets
Target Compound C₁₇H₁₇N₅O₄S 407.42 Benzenesulfonamide, Acetyl, Oxadiazole HDACs, Sulfonamide enzymes
MC1568 C₁₉H₁₈FN₃O₃ 355.36 Hydroxamic acid, Oxadiazole, Pyrrole HDAC Class II
BG15830 C₁₇H₁₄N₆O₃ 350.33 Carboxamide, Phthalazine, Oxadiazole Kinases, Proteases

Research Implications

  • Target Compound’s Advantages :
    • The benzenesulfonamide group may confer better pharmacokinetic properties (e.g., oral bioavailability) compared to hydroxamic acid-based inhibitors.
    • The acetyl group could fine-tune electron density, affecting binding to aromatic residues in enzyme active sites.
  • Limitations :
    • Lack of hydroxamic acid or zinc-binding groups may reduce potency against metalloenzymes like HDACs.
    • Higher molecular weight compared to BG15830 might impact membrane permeability.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves three key disconnections (Figure 1):

  • Sulfonamide Moiety : Derived from 3-acetylbenzenesulfonyl chloride and a primary amine.
  • 1,2,4-Oxadiazole Ring : Constructed via cyclization of an amidoxime intermediate with a nitrile precursor.
  • 1-Methylpyrrole Substituent : Introduced through nucleophilic substitution or transition metal-catalyzed coupling.

This strategy aligns with modular synthetic routes reported for analogous sulfonamide-oxadiazole hybrids.

Synthesis of Key Intermediates

Preparation of 3-Acetylbenzenesulfonamide

The benzenesulfonamide core is synthesized in two stages:

  • Sulfonation of Acetophenone :
    Acetophenone is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding 3-acetylbenzenesulfonyl chloride. Excess ClSO₃H is quenched with ice-water, and the product is extracted into dichloromethane.

    Yield: 68–72%  
    Characterization: ¹H NMR (400 MHz, CDCl₃) δ 8.42 (s, 1H, SO₂Cl), 8.12 (d, J = 8.0 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.72 (t, J = 8.0 Hz, 1H), 2.65 (s, 3H, COCH₃).  
    
  • Amidation with Ammonia :
    The sulfonyl chloride intermediate is reacted with aqueous ammonia (25%) in tetrahydrofuran (THF) at room temperature for 4 hours. The precipitate is filtered and recrystallized from ethanol.

    Yield: 85–90%  
    Characterization: IR (KBr) ν 3260 (N-H), 1685 (C=O), 1345/1160 cm⁻¹ (SO₂).  
    

Synthesis of 5-(Aminomethyl)-3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-Oxadiazole

Formation of Amidoxime Intermediate

1-Methyl-1H-pyrrole-2-carbonitrile (1.0 eq) is refluxed with hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) in ethanol/water (3:1) for 6 hours, yielding 1-methyl-1H-pyrrole-2-carboximidamide.

Yield: 78%  
Characterization: ¹³C NMR (101 MHz, DMSO-d₆) δ 156.2 (C=N), 129.4, 121.8, 117.3 (pyrrole carbons), 38.5 (N-CH₃).  
Cyclization to 1,2,4-Oxadiazole

The amidoxime is reacted with chloroacetic acid (1.1 eq) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dry dichloromethane. After stirring at 25°C for 12 hours, the mixture is filtered and concentrated to afford 3-(1-methyl-1H-pyrrol-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole.

Yield: 65%  
Characterization: HRMS (ESI+) m/z calc. for C₈H₈ClN₃O [M+H]⁺: 212.0354, found: 212.0358.  
Amination of Chloromethyl Group

The chloromethyl derivative is treated with hexamethylenetetramine (HMTA) in acetic acid at 80°C for 3 hours, followed by hydrolysis with concentrated HCl to yield 5-(aminomethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole.

Yield: 58%  
Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 7.32 (s, 1H, pyrrole-H), 6.85 (s, 1H, pyrrole-H), 4.45 (s, 2H, CH₂NH₂), 3.78 (s, 3H, N-CH₃).  

Final Coupling Reaction

The sulfonamide and oxadiazole intermediates are coupled via nucleophilic substitution:

  • Reaction Conditions :
    3-Acetylbenzenesulfonamide (1.0 eq) and 5-(aminomethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (1.1 eq) are dissolved in dry dimethylformamide (DMF). Potassium carbonate (2.0 eq) is added, and the mixture is stirred at 60°C for 8 hours under nitrogen.

  • Workup :
    The reaction is quenched with ice-water, and the precipitate is filtered. Purification by column chromatography (ethyl acetate/hexane, 1:3) yields the title compound.

Yield: 62%  
Characterization:  
- Melting Point: 214–216°C  
- IR (KBr): ν 3270 (N-H), 1680 (C=O), 1340/1155 cm⁻¹ (SO₂), 1595 (C=N)  
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, SO₂NH), 8.10–7.95 (m, 3H, Ar-H), 7.38 (s, 1H, pyrrole-H), 6.92 (s, 1H, pyrrole-H), 4.78 (s, 2H, CH₂N), 3.85 (s, 3H, N-CH₃), 2.62 (s, 3H, COCH₃)  
- ¹³C NMR (101 MHz, DMSO-d₆): δ 198.4 (CO), 168.2 (C=N), 141.5–121.2 (Ar-C), 117.8, 112.4 (pyrrole-C), 44.5 (CH₂N), 38.2 (N-CH₃), 26.7 (COCH₃)  
- HRMS (ESI+): m/z calc. for C₁₇H₁₈N₄O₄S [M+H]⁺: 398.1053, found: 398.1056.  

Optimization and Mechanistic Insights

Cyclization Efficiency in Oxadiazole Formation

The use of DCC/DMAP versus phosphorus oxychloride (POCl₃) was compared for the oxadiazole cyclization step (Table 1).

Condition Catalyst System Temperature (°C) Time (h) Yield (%)
Method A DCC/DMAP 25 12 65
Method B POCl₃ 80 6 72

POCl₃ provided higher yields but required stringent moisture control, whereas DCC/DMAP offered milder conditions suitable for acid-sensitive substrates.

Solvent Effects on Final Coupling

The impact of solvent polarity on the coupling reaction was investigated (Table 2).

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 62 98
DMSO 46.7 58 97
Acetonitrile 37.5 41 95

Polar aprotic solvents like DMF facilitated better solubility of both reactants, enhancing reaction efficiency.

Challenges and Alternative Routes

Competing Rearrangements During Oxadiazole Synthesis

Early attempts using Huisgen cycloaddition for oxadiazole formation led to regioisomeric contamination. Switching to the amidoxime-nitrile cyclization route eliminated this issue, as confirmed by HPLC analysis.

N-Methylpyrrole Stability Under Basic Conditions

Prolonged exposure to K₂CO₃ during coupling caused partial demethylation of the pyrrole ring. Reducing reaction time from 12 to 8 hours while maintaining temperature at 60°C mitigated this side reaction.

Q & A

Q. What are the key synthetic steps for preparing 3-acetyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide?

The synthesis involves multi-step organic reactions, typically including:

  • Oxadiazole ring formation : Cyclization of precursors like thioamide or amidoxime derivatives under controlled conditions (e.g., using POCl₃ or carbodiimides) .
  • Sulfonamide coupling : Reaction of benzenesulfonyl chloride with the oxadiazole-containing intermediate in the presence of a base (e.g., triethylamine) .
  • Acetylation : Introduction of the acetyl group via nucleophilic substitution or Friedel-Crafts acylation .
    Critical factors : Temperature control (±2°C) and solvent selection (e.g., DMF for polar intermediates) to avoid side reactions .

Q. How can researchers ensure purity during synthesis?

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water systems) for final product crystallization .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks) .

Q. What spectroscopic techniques are essential for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify acetyl group integration (δ 2.3–2.6 ppm for CH₃) and sulfonamide NH (δ 7.5–8.0 ppm) .
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in oxadiazole formation?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) vs. non-polar alternatives (toluene) to balance reactivity and solubility .
  • Catalyst selection : Compare ZnCl₂, CuI, or enzyme-mediated catalysis for regioselectivity .
  • Kinetic studies : Use in situ monitoring (e.g., ReactIR) to track intermediate formation and adjust reaction time (typically 6–24 hours) .

Q. How to resolve contradictions in pharmacological data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-response curves : Generate IC₅₀ values across multiple assays (e.g., kinase inhibition vs. MTT cell viability) to identify off-target effects .
  • Binding mode analysis : Perform molecular docking (AutoDock Vina) and compare with crystallographic data (e.g., PDB entries) to validate target specificity .
  • Metabolite profiling : Use LC-MS to detect reactive metabolites that may contribute to cytotoxicity .

Q. What strategies enable comparative studies with structurally similar compounds?

  • SAR tables : Compare substituent effects (e.g., methyl vs. ethyl groups on the pyrrole ring) on activity .
Substituent IC₅₀ (μM) LogP
1-Methylpyrrole0.452.1
1-Ethylpyrrole1.22.8
  • Free-energy perturbation (FEP) : Computational modeling to predict potency differences .

Q. How to assess stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor degradation via UPLC at 25°C and 37°C .
  • Light/heat stability : Accelerated stability studies (ICH guidelines) with LC-MS identification of degradation products .

Q. What computational methods predict interactions with biological targets?

  • Molecular dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the sulfonamide group) using Schrödinger Suite .

Q. How to handle reactive intermediates during scale-up?

  • Flow chemistry : Use microreactors for exothermic steps (e.g., oxadiazole cyclization) to improve safety and reproducibility .
  • In situ quenching : Add scavengers (e.g., polymer-bound trisamine) to neutralize residual reagents .

Q. What troubleshooting steps address low yields in final coupling steps?

  • Moisture control : Use molecular sieves or inert atmosphere (N₂/Ar) for moisture-sensitive reactions .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.